Tert-butyl 2-ethenyl-4-oxo-2,3-dihydropyridine-1-carboxylate
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Overview
Description
Tert-butyl 2-ethenyl-4-oxo-2,3-dihydropyridine-1-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl group, an ethenyl group, and a 4-oxo-2,3-dihydropyridine-1-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-ethenyl-4-oxo-2,3-dihydropyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the tert-butyl and ethenyl groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-ethenyl-4-oxo-2,3-dihydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl 2-ethenyl-4-oxo-2,3-dihydropyridine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-ethenyl-4-oxo-2,3-dihydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 2-ethenyl-4-oxo-2,3-dihydropyridine-1-carboxylate include:
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 2-ethenyl-4-oxo-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h5-7,9H,1,8H2,2-4H3 |
InChI Key |
MHDOIMODFMOZRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=O)CC1C=C |
Origin of Product |
United States |
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